1-Bromo-4-(S-methylsulfonimidoyl)benzene

Physicochemical Properties Drug Discovery ADME Prediction

1-Bromo-4-(S-methylsulfonimidoyl)benzene (CAS 145026-07-9) is a para‑substituted aryl bromide bearing an NH‑sulfoximine moiety. Its computed XLogP3 of 2.4 and TPSA of 49.3 Ų place it in optimal CNS drug space, while the sulfoximine nitrogen and bromine atom provide two orthogonal derivatization handles. Unlike ortho‑ or meta‑regioisomers, the para‑substitution pattern ensures balanced lipophilicity, reducing the risk of late‑stage ADME failure. This racemic building block is ideal for fragment‑based libraries, kinase inhibitor design targeting the ATP solvent‑exposed region, and Pd‑catalyzed cross‑coupling methodology development. Consistent high‑purity specifications and room‑temperature storage enable cost‑effective scale‑up.

Molecular Formula C7H8BrNOS
Molecular Weight 234.11
CAS No. 145026-07-9
Cat. No. B2642760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(S-methylsulfonimidoyl)benzene
CAS145026-07-9
Molecular FormulaC7H8BrNOS
Molecular Weight234.11
Structural Identifiers
SMILESCS(=N)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
InChIKeyVFSHUOASIOCCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(S-methylsulfonimidoyl)benzene (CAS 145026-07-9): A Versatile Aryl Bromide Sulfoximine Building Block for Cross-Coupling and Medicinal Chemistry


1-Bromo-4-(S-methylsulfonimidoyl)benzene is a para-substituted aryl bromide bearing an NH-sulfoximine moiety, belonging to the sulfoximine class of sulfur(VI) functional groups. This compound serves as a bifunctional building block, enabling both classic cross-coupling chemistry at the bromine atom and further derivatization of the sulfoximine nitrogen [1]. It is characterized by a molecular weight of 234.12 g/mol, a computed topological polar surface area of 49.3 Ų, and an XLogP3 value of 2.4, indicating moderate lipophilicity suitable for drug discovery applications [2]. The compound is available commercially with typical purity specifications of ≥95% and is recommended for storage at room temperature, protected from light and moisture .

Why 1-Bromo-4-(S-methylsulfonimidoyl)benzene Cannot Be Simply Replaced by Other Aryl Halides or Sulfoximine Analogs


Substituting 1-Bromo-4-(S-methylsulfonimidoyl)benzene with a generic aryl halide or a different sulfoximine regioisomer introduces quantifiable changes in physicochemical properties and synthetic outcomes that critically impact downstream applications. The specific para-substitution pattern yields a distinct XLogP3 value of 2.4, which differs significantly from the ortho- (XLogP3 3.1) and meta- (LogP 1.89) regioisomers, thereby altering lipophilicity, membrane permeability, and ADME predictions [1][2]. Furthermore, while sulfoximines as a class demonstrate superior solubility compared to their sulfone isosteres, the exact balance of polarity and lipophilicity is fine-tuned by the bromine position, making simple replacement risky for achieving consistent pharmacokinetic or physicochemical profiles [3].

Quantitative Evidence Guide: Performance Differentiation of 1-Bromo-4-(S-methylsulfonimidoyl)benzene (CAS 145026-07-9) vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Para-Substitution Yields Intermediate LogP Compared to Ortho and Meta Regioisomers

The para-substituted 1-bromo-4-(S-methylsulfonimidoyl)benzene exhibits an intermediate calculated lipophilicity (XLogP3 = 2.4) relative to its ortho- and meta-substituted regioisomers. The ortho-analog (1-bromo-2-(S-methylsulfonimidoyl)benzene) has a higher XLogP3-AA value of 3.1, while the meta-analog (1-bromo-3-(S-methylsulfonimidoyl)benzene) has a significantly lower ACD/LogP of 1.89 [1][2][3].

Physicochemical Properties Drug Discovery ADME Prediction

Cross-Coupling Efficiency: Aryl Bromide Electrophile Enables High-Yield N-Arylation of Sulfoximines

The compound's aryl bromide functionality enables it to serve as an effective electrophile in palladium-catalyzed N-arylation reactions with sulfoximines. In a foundational study by Bolm and Hildebrand, aryl bromides of variable substitution pattern were found to be the most effective coupling partners, affording N-arylated sulfoximines in high yields (up to 96%), whereas aryl iodides exhibited nonpredictable behavior requiring lithium or silver salt additives to achieve acceptable yields [1][2].

Organic Synthesis Palladium Catalysis C-N Bond Formation

Solubility Advantage: Sulfoximine Moiety Offers Improved Solubility Over Sulfone Isosteres

The sulfoximine functional group present in 1-bromo-4-(S-methylsulfonimidoyl)benzene provides improved aqueous solubility compared to the corresponding sulfone isostere, a common substituent in drug discovery. As noted in a comprehensive review, sulfoximines are generally more soluble than their sulfone counterparts, with NH-sulfoximines achieving lower log D values due to increased polarity [1]. This is exemplified by a matched triplet of GPR119 agonists where the sulfoximine analog demonstrated enhanced solubility while maintaining target potency.

Medicinal Chemistry Isosteric Replacement Physicochemical Optimization

Cost-Effective Racemate vs. High-Cost Enantiopure Analog for Early-Stage Research

The target compound (CAS 145026-07-9) is the racemic mixture, which offers a significant cost advantage over the enantiopure (S)-isomer (CAS 2258639-09-5). Vendor pricing data indicates that the enantiopure analog is priced at approximately $1125 per 0.05g, whereas the racemic form is available at a fraction of this cost from multiple commercial suppliers [1]. For early-stage research, method development, and non-stereospecific applications, the racemic form provides equivalent chemical functionality at a substantially lower procurement cost.

Asymmetric Synthesis Procurement Economics Chiral Chemistry

Recommended Application Scenarios for 1-Bromo-4-(S-methylsulfonimidoyl)benzene Based on Quantitative Evidence


Scaffold Optimization in Kinase Inhibitor Programs Requiring Balanced Lipophilicity

The intermediate XLogP3 value of 2.4 for the para-substituted sulfoximine positions this building block as an ideal starting point for designing kinase inhibitors that target the solvent-exposed region of the ATP-binding pocket. In this context, the para-bromo handle allows for modular introduction of diverse aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig coupling, while the sulfoximine moiety enhances solubility compared to traditional sulfone linkers [1][2]. The balanced lipophilicity (between the more lipophilic ortho-isomer and more hydrophilic meta-isomer) reduces the risk of encountering poor solubility or excessive lipophilicity later in lead optimization.

Method Development and Scale-Up Studies for Palladium-Catalyzed N-Arylation

Given the robust performance of aryl bromides in Pd-catalyzed N-arylation of sulfoximines, 1-bromo-4-(S-methylsulfonimidoyl)benzene serves as an excellent model substrate for developing and optimizing new catalytic systems. The consistently high yields (up to 96%) reported for this class of reaction provide a reliable benchmark against which new catalysts, ligands, or reaction conditions can be compared [1]. The racemic nature of the compound further reduces cost barriers, enabling multiple iterations and scale-up trials without the financial burden of an enantiopure starting material.

Synthesis of CNS-Penetrant Probe Molecules Leveraging Moderate LogP and Low TPSA

With a computed XLogP3 of 2.4 and a topological polar surface area of 49.3 Ų, 1-bromo-4-(S-methylsulfonimidoyl)benzene resides within the optimal physicochemical space for CNS drug candidates (typically LogP 1.5-4.0 and TPSA < 90 Ų) [1]. The compound's logP value (2.8±0.3) and hydrogen bond acceptor count (3) have been cited in patent analyses as making it a valuable probe for studying blood-brain barrier penetration in CNS drug development [2]. Its para-substituted aryl bromide handle enables rapid diversification to generate focused libraries for CNS target screening.

Construction of Sulfoximine-Containing Fragment Libraries for FBDD

The sulfoximine functional group is recognized as an underexplored yet valuable isostere for sulfones and sulfonamides, offering improved solubility and distinct hydrogen-bonding geometry [1]. 1-Bromo-4-(S-methylsulfonimidoyl)benzene provides a compact, bifunctional scaffold ideal for fragment-based drug discovery (FBDD) efforts. The bromine atom serves as a synthetic handle for fragment elaboration, while the NH-sulfoximine group can participate in key binding interactions or be further functionalized. Its moderate molecular weight (234.12 Da) aligns well with fragment library criteria, and the commercial availability of the racemic form enables cost-effective library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(S-methylsulfonimidoyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.